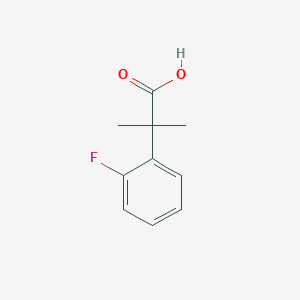

2-(2-Fluorophenyl)-2-methylpropanoic acid

Description

2-(2-Fluorophenyl)-2-methylpropanoic acid is a fluorinated aromatic carboxylic acid characterized by a 2-methylpropanoic acid backbone substituted with a 2-fluorophenyl group. The fluorine atom at the ortho position of the phenyl ring may influence electronic properties, solubility, and metabolic stability compared to non-fluorinated or para-substituted analogs .

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIKELFJWXVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649770 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-49-3 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzene, which undergoes a Friedel-Crafts alkylation reaction with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Fluorophenyl)-2-methylpropanoic acid may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-one.

Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol.

Substitution: Formation of 2-(2-Methoxyphenyl)-2-methylpropanoic acid.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Methylpropanoic Acid Derivatives

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

Lipid-Lowering Efficacy

Fibrate derivatives like clofibric acid and fenofibric acid exhibit well-documented hypolipidemic effects by modulating peroxisome proliferator-activated receptor alpha (PPARα). For example:

- Clofibric acid reduces serum triglycerides by 25–30% and increases HDL cholesterol by ~15% in clinical studies .

- Bezafibric acid (a benzamide derivative) demonstrates superior efficacy, lowering triglycerides by 43% and cholesterol by 20–25% at 600 mg/day .

The fluorine atom in 2-(2-fluorophenyl)-2-methylpropanoic acid may enhance metabolic stability compared to chlorinated analogs, as fluorine’s electronegativity reduces susceptibility to oxidative metabolism .

Acidity and Solubility

- The pKa of 2-methylpropanoic acid derivatives typically ranges between 3.5–4.5, as seen in 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoic acid (pKa = 4.42) . The ortho-fluorine substituent may slightly lower pKa due to electron-withdrawing effects, enhancing ionization and aqueous solubility.

Biological Activity

Overview

2-(2-Fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO2. It features a fluorine atom attached to a phenyl ring, which is connected to a methylpropanoic acid moiety. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the fluorine atom enhances the compound's lipophilicity , allowing it to penetrate cell membranes more effectively. This property is crucial for its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological activity.

Biological Activity

Research indicates that 2-(2-Fluorophenyl)-2-methylpropanoic acid exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, possibly through inhibition of specific enzymes involved in inflammation.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial pathways of cell death .

- Metabolic Stability : The fluorine substitution contributes to increased metabolic stability, which may enhance the compound's efficacy as a pharmaceutical agent.

Case Study 1: Antitumor Activity

A study investigated the effects of related compounds on colorectal adenocarcinoma cells. While not directly focused on 2-(2-Fluorophenyl)-2-methylpropanoic acid, it highlighted the importance of structural modifications in enhancing antitumor efficacy. The findings suggested that similar compounds could inhibit cell viability and induce apoptosis through G2/M arrest mechanisms .

Case Study 2: Inflammation Modulation

Research into fluorinated compounds has shown that they can effectively modulate inflammatory pathways. In vitro studies indicated that these compounds could reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-(2-Fluorophenyl)-2-methylpropanoic acid | Fluorinated propanoic acid | Anti-inflammatory, antitumor | Increased metabolic stability |

| 2-(2-Chlorophenyl)-2-methylpropanoic acid | Chlorinated analog | Moderate anti-inflammatory | Less metabolic stability |

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Another fluorinated variant | Antimicrobial potential | Different electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.